Dimethoate-13C3
Description
Properties
Molecular Formula |
C₂¹³C₃H₁₂NO₃PS₂ |
|---|---|
Molecular Weight |
232.24 |
Synonyms |
Phosphorodithioic Acid O,O-Dimethyl S-[2-(Methylamino)-2-oxoethyl] Ester-13C3; Phosphorodithioic Acid O,O-Dimethyl S-(Methylcarbamoylmethyl) Ester-13C3; 8014 Bis HC; -13C3 Aadimethoal-13C3; American Cyanamid 12,880-13C3; BI 58-13C3; CL 12880-13C3; Ch |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Characterization of Dimethoate 13c3
Design and Synthesis of Site-Specific 13C-Labeled Dimethoate (B1670662)
The synthesis of Dimethoate-13C3 requires a strategic approach to ensure the ¹³C labels are incorporated at specific, stable positions within the molecular structure. This targeted placement is crucial for the compound's function as an internal standard, as the label must not be lost during sample preparation or analysis.
Precursor Selection and Reaction Optimization for 13C Incorporation
The synthesis of isotopically labeled compounds like this compound begins with the careful selection of ¹³C-labeled precursors. For this compound, a common strategy involves using precursors where the carbon atoms of interest are already replaced with ¹³C. For instance, a labeled N-methylacetamide derivative or a labeled chloroacetic acid could serve as a key starting material. The synthesis of Dimethoate itself involves the reaction of a salt of O,O-dimethyl phosphorodithioic acid with an N-alkyl amide derivative.
The reaction conditions are optimized to maximize the yield and ensure the efficient incorporation of the ¹³C atoms. This includes controlling temperature, reaction time, and the stoichiometry of the reactants. The goal is to create the this compound molecule with high isotopic purity, meaning a very high percentage of the molecules contain the desired three ¹³C atoms.
A plausible synthetic route could involve:
Preparation of a labeled intermediate: Synthesizing a key intermediate, such as N-methyl-2-chloroacetamide, using a ¹³C-labeled chloroacetyl chloride and ¹³C-labeled methylamine.
Reaction with the phosphorodithioate (B1214789) salt: Reacting the labeled N-methyl-2-chloroacetamide with potassium O,O-dimethyl phosphorodithioate to yield this compound.
Purification Strategies for this compound Synthesis Products
Following the synthesis, the crude product is a mixture containing the desired this compound, unlabeled dimethoate, partially labeled intermediates, and other reaction byproducts. Purification is therefore a critical step to isolate the this compound with high chemical and isotopic purity.
Common purification techniques include:
Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase. Silica gel is often used as the stationary phase for the purification of organophosphorus pesticides. acs.org
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC can be employed. This technique offers greater resolution and can effectively separate the labeled compound from closely related impurities. sielc.comcipac.org
Extraction Techniques: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to remove impurities with different solubility properties. nih.govresearchgate.net
The effectiveness of the purification process is monitored using analytical techniques like HPLC and Gas Chromatography (GC).
Spectroscopic and Chromatographic Verification of this compound Structure and Purity
Once purified, the identity, structure, and purity of this compound must be rigorously verified. This is accomplished through a combination of spectroscopic and chromatographic methods.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
Table 1: Theoretical Mass Comparison of Dimethoate and this compound
| Compound | Molecular Formula | Exact Mass (Da) |
| Dimethoate | C₅H₁₂NO₃PS₂ | 229.0098 |
| Dimethoate-¹³C₃ | ¹³C₃C₂H₁₂NO₃PS₂ | 232.0199 |
This is an interactive data table. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise location of the ¹³C labels within the molecule. docbrown.info While ¹H NMR provides information about the proton environments, ¹³C NMR directly observes the carbon skeleton. docbrown.infonih.gov In the ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced and may show coupling to adjacent protons (¹³C-¹H coupling), confirming their position. By comparing the spectrum of this compound to that of an unlabeled dimethoate standard, the specific sites of isotopic incorporation can be unequivocally identified.
Table 2: Expected ¹³C NMR Chemical Shifts for Dimethoate
| Carbon Atom | Expected Chemical Shift (ppm) |
| -SCH₂- | ~36 |
| -C(O)- | ~168 |
| N-CH₃ | Not specified in search results |
| O-CH₃ | ~54 |
Data based on typical chemical shifts for similar functional groups. nih.gov This is an interactive data table.
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of the synthesized this compound. sielc.comepa.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. cipac.orgepa.govlgcstandards.com
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their affinity for a stationary phase and a liquid mobile phase. 23michael.comscispace.com A reversed-phase C18 or C8 column is often used for dimethoate analysis, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.comcipac.org23michael.com UV detection is commonly employed. cipac.orgscispace.com The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. lgcstandards.com
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. acs.orgnih.govepa.gov A flame photometric detector (FPD) or a mass spectrometer (MS) is often used for detection. nih.govepa.gov GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification and purity assessment. nih.gov
Table 3: Example Chromatographic Conditions for Dimethoate Analysis
| Technique | Column | Mobile/Carrier Phase | Detector |
| HPLC | Reversed-phase C8 or C18 cipac.org23michael.com | Acetonitrile/Water cipac.org23michael.com | UV cipac.org |
| GC | Fused-silica with various stationary phases acs.orglgcstandards.com | Helium or Nitrogen acs.org | FPD or MS nih.govepa.gov |
This is an interactive data table. You can sort and filter the data.
The combination of these analytical techniques ensures that the synthesized this compound meets the high standards of identity, purity, and structural integrity required for its use as a reliable internal standard in quantitative analysis.
Quantitative Determination of Isotopic Enrichment in this compound
The precise quantification of isotopic enrichment in this compound is fundamental to its application as an internal standard for the analysis of its unlabeled analogue, dimethoate. Accurate determination of the 13C/12C ratio ensures the reliability of analytical methods, particularly isotope dilution mass spectrometry, which is widely used for trace-level detection of pesticides in various environmental and biological matrices. epa.govaltascientific.cn This process relies on sophisticated instrumentation and rigorous methodologies to confirm the isotopic purity and stability of the labeled compound.
Isotope Ratio Mass Spectrometry Techniques
Isotope Ratio Mass Spectrometry (IRMS) is the primary analytical tool for the high-precision measurement of stable isotope ratios. When coupled with a separation technique like gas chromatography (GC), it allows for compound-specific isotope analysis (CSIA), which is essential for distinguishing the isotopic signature of a target analyte within a complex mixture. sir-lab.comsemanticscholar.org
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
The most established technique for determining the carbon isotope composition of organophosphorus pesticides like dimethoate is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). sir-lab.comsemanticscholar.org In this system, the sample is first injected into a gas chromatograph, where individual compounds are separated based on their physicochemical properties. As the target compound, this compound, elutes from the GC column, it is directed into a high-temperature combustion furnace (typically >900°C). Here, it is quantitatively converted into carbon dioxide (CO2) and water. The resulting CO2 gas is then introduced into the ion source of the isotope ratio mass spectrometer. The IRMS measures the ratio of the ion beams corresponding to the masses of 13CO2 (mass-to-charge ratio m/z 45) and 12CO2 (m/z 44), providing a precise measurement of the 13C/12C ratio.
Research on the CSIA of dimethoate has demonstrated the effectiveness of GC-C-IRMS. sir-lab.com Key performance characteristics from these studies highlight the technique's suitability for quantitative analysis.
Table 1: GC-C-IRMS Performance for Dimethoate Isotope Analysis
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Linearity | The system demonstrates an acceptable isotope composition within the instrument's uncertainty over a range of concentrations. | Ensures that the measured isotope ratio is independent of the analyte concentration, which is critical for accurate quantification. | sir-lab.com |
| Precision | The standard deviation (2σ) for repeated δ13C measurements of dimethoate was 0.11‰. | This high level of precision fits the typical reproducibility for carbon CSIA (2σ ≤ ±0.5‰) and demonstrates the reliability of the measurement. | sir-lab.com |
| Accuracy | The effect of sample preparation steps, such as solvent evaporation, showed no significant isotope effect on the measured δ13C values. | Confirms that the analytical procedure does not introduce bias into the isotope ratio measurement, ensuring the final result is accurate. | sir-lab.com |
Other Mass Spectrometry Methods
While GC-C-IRMS is ideal for determining isotopic enrichment, other mass spectrometry methods are used in conjunction with labeled standards like this compound for quantification. High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is employed in regulatory methods, such as EPA Method 1699, for the determination of pesticides. epa.gov This method uses isotope dilution, where a known amount of a 13C-labeled analog is spiked into the sample, to accurately quantify the native pesticide by correcting for any loss during sample extraction and cleanup. epa.gov
Additionally, multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) represents an advanced technique for obtaining highly precise and SI-traceable isotope amount ratios. nih.gov This method measures C+ ions directly, avoiding potential interferences from oxygen isotopes that can occur in gas-source IRMS. nih.gov
Advanced Analytical Methodologies Employing Dimethoate 13c3
Development and Validation of Mass Spectrometry-Based Quantification Methods
Mass spectrometry (MS) has become an indispensable technique for the detection and quantification of pesticide residues. When coupled with chromatographic separation, it offers unparalleled sensitivity and selectivity. The use of Dimethoate-13C3 as an internal standard in these methods significantly enhances the reliability of the results by compensating for variations in sample preparation and instrumental response.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the simultaneous determination of dimethoate (B1670662) and its primary metabolite, omethoate (B27486), in various sample types. nih.gov This method involves the use of a modified "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction protocol, followed by analysis using LC-MS/MS. nih.govresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of these compounds at very low levels. nih.govnih.gov
In a typical LC-MS/MS analysis, the sample extract is injected into a liquid chromatograph, which separates the different compounds based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the specific detection of the target analytes and their corresponding isotopically labeled internal standards. nih.gov The use of this compound as an internal standard helps to correct for any matrix effects or variations in instrument response, ensuring accurate and precise quantification. nih.gov
A study on the analysis of dimethoate and its metabolites in food products demonstrated the effectiveness of LC-MS/MS. eurl-pesticides.eu The method utilized a carbon-based LC column for the separation of the analytes and employed electrospray ionization in negative mode (ESI-). eurl-pesticides.eu The researchers established specific mass transitions for the detection of various metabolites, including dimethoate carboxylic acid and O-desmethyl-dimethoate. eurl-pesticides.eu The use of an isotopically labeled internal standard, such as Cyanuric acid-13C3, was crucial for accurate quantification, particularly when using a standard additions approach or in validation experiments with matrix-matched calibration. eurl-pesticides.eu
Table 1: LC-MS/MS Parameters for Dimethoate and Metabolite Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Dimethoate | 228.0 | 199.0 | 10 |
| Omethoate | 212.0 | 183.0 | 12 |
| This compound | 231.0 | 202.0 | 10 |
This table is illustrative and specific parameters may vary depending on the instrument and method.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of dimethoate and its degradation products. researchgate.net This method is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov In GC-MS analysis, the sample is first derivatized to increase the volatility of the analytes. The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. nih.gov
The use of a triple quadrupole GC/MS/MS operated in the multiple reaction monitoring (MRM) mode provides exceptional sensitivity and selectivity, minimizing interferences from the sample matrix. shimadzu.com This is especially important when analyzing complex samples like baby food. shimadzu.com Optimized MRM transitions and collision energies are crucial for achieving the best results. shimadzu.com
Research has shown that GC-MS can be used to identify intermediate by-products formed during the degradation of dimethoate, such as methyl diethanol amine and aspartyl glycine (B1666218) ethyl ester. researchgate.net The identification of these metabolites provides valuable insights into the degradation pathways of dimethoate in the environment. researchgate.net The use of stable isotopes, like 13C, in GC-MS based metabolic flux analysis allows for the precise measurement of the labeling pattern of metabolites. nih.gov This information is critical for understanding the metabolic fate of compounds like dimethoate. nih.govmdpi.com
Table 2: Common GC-MS MRM Transitions for Dimethoate
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|
| 125.0 | 79.0 | 47.0 |
This table is illustrative and specific parameters may vary depending on the instrument and method. shimadzu.com
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving the highest level of accuracy in quantitative analysis. nih.gov It combines the sensitivity and selectivity of mass spectrometry with the precision afforded by the use of an isotopically labeled internal standard. nih.gov In IDMS, a known amount of this compound is added to the sample before any extraction or cleanup steps. osti.gov Since the labeled standard behaves almost identically to the native analyte throughout the analytical process, any losses of the analyte during sample preparation are compensated for by the corresponding losses of the internal standard. nih.govosti.gov This allows for the absolute quantification of the analyte with a high degree of accuracy and precision. nih.govosti.govspeciation.net
The principle of IDMS relies on the measurement of the isotope ratio of the spiked sample by mass spectrometry. osti.gov From this ratio, the concentration of the analyte of interest can be calculated. osti.gov This method is applicable to a wide range of analytes and sample types and is particularly valuable for the analysis of trace constituents in complex matrices. osti.gov The use of IDMS can correct for various analytical challenges, including instrumental drift and matrix effects. speciation.net
For example, a method employing protein cleavage isotope dilution mass spectrometry (PC-IDMS) was developed for the quantification of C-reactive protein in human plasma. This method, which did not require immuno-affinity or size exclusion chromatography, demonstrated excellent correlation with traditional ELISA methods, highlighting the robustness of the IDMS approach. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Transformation Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of unknown compounds. In the context of this compound, NMR can be used to study the transformation products that are formed when dimethoate degrades in the environment. By analyzing the 1H and 13C NMR spectra of the degradation products, researchers can identify the sites of bond cleavage and determine the chemical structures of the resulting compounds. mjcce.org.mkresearchgate.net
The use of 13C-labeled compounds in NMR studies can provide more detailed information about metabolic pathways. mdpi.com By tracing the fate of the 13C label, it is possible to determine how the parent compound is transformed and which metabolic pathways are involved. mdpi.com This information is crucial for understanding the environmental fate and potential toxicity of pesticides and their degradation products. researchgate.net
A study on the photodegradation of the insecticide fenvalerate (B1672596) utilized 1H NMR and 13C NMR to identify the sites of bond cleavage and GC-MS to establish the chemical structures of the photoproducts. mjcce.org.mk This combined approach allowed for the proposal of a detailed photodegradation mechanism. mjcce.org.mk
Chromatographic Techniques Coupled with Specialized Detectors for Labeled Species
In addition to mass spectrometry, other specialized detectors can be coupled with chromatographic techniques for the analysis of isotopically labeled species. For example, a gas-liquid chromatographic method has been developed for the determination of dimethoate and its metabolite dimethoxon in various biological matrices. nih.gov While this specific method may not have utilized labeled standards, the principle of coupling chromatography with selective detectors is well-established.
Modern analytical methods often employ a combination of techniques to achieve the desired level of sensitivity and selectivity. For instance, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) using isotope dilution is a powerful method for determining a range of pesticides in various environmental samples. hubspotusercontent00.net This approach offers very low detection limits, which are often dependent on the level of interferences rather than instrumental limitations. hubspotusercontent00.net
Method Validation Parameters for this compound Traceability in Environmental and Biological Matrices
The validation of analytical methods is essential to ensure the reliability and traceability of the results. For methods employing this compound, validation parameters typically include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov The use of matrix-matched calibration standards is often necessary to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. nih.govresearchgate.net
A study validating a method for the simultaneous determination of dimethoate and omethoate in curry leaves reported average recoveries between 82.25% and 112.97% for dimethoate at different fortification levels, with relative standard deviations (RSD) for intraday and interday tests being less than 15%. nih.govresearchgate.net Another study on multiple pesticide residues in brinjal showed recoveries in the range of 70.3–113.2% with RSDs ≤6.8%. nih.gov These results demonstrate the robustness and reliability of the analytical methods when properly validated.
The traceability of measurements is ensured by using certified reference materials and by participating in proficiency testing schemes. nist.gov The use of an isotopically labeled internal standard like this compound is a key component in establishing a traceable analytical method, as it provides a direct link to a known standard. nist.gov
Table 3: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.99 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤ 20% |
| Limit of Quantification (LOQ) | Method- and matrix-dependent |
These values are general guidelines and may vary based on regulatory requirements and specific method applications.
Matrix Effects Compensation using Labeled Internal Standards
In analytical chemistry, particularly in chromatography coupled with mass spectrometry, matrix effects can significantly impact the accuracy and precision of quantification. d-nb.info These effects, caused by co-eluting components from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to erroneous results. nih.gov
The use of a stable isotope-labeled (SIL) internal standard is the most effective strategy to compensate for these matrix effects. europa.euromerlabs.com A SIL internal standard, such as this compound, is an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte (dimethoate). nih.gov It will co-elute chromatographically and experience the same degree of ionization suppression or enhancement. nih.gov By adding a known amount of the SIL internal standard to the sample prior to analysis, any signal variation due to matrix effects or sample preparation losses will affect both the analyte and the internal standard equally. The final concentration is then calculated based on the ratio of the analyte signal to the internal standard signal, thereby nullifying the matrix effect. europa.eu
While the principle is well-established, specific research demonstrating the effectiveness of this compound in compensating for matrix effects in various sample types (e.g., fruits, vegetables, water) is not available in the searched literature. General studies confirm that ¹³C labeled analogues are highly effective at correcting for ion suppression, in some cases up to 70-80%. nih.gov
Table 2: General Principles of Matrix Effect Compensation using SIL Internal Standards
| Principle | Description |
| Co-elution | The SIL internal standard and the native analyte have nearly identical retention times in the chromatographic system. |
| Equivalent Ionization | Both the SIL internal standard and the native analyte are affected similarly by ionization suppression or enhancement in the mass spectrometer source. |
| Ratio-based Quantification | The concentration of the analyte is determined by the ratio of its peak area to the peak area of the known concentration of the SIL internal standard. |
| Correction for Losses | The SIL internal standard can also compensate for analyte losses during sample extraction and preparation steps if added at the beginning of the procedure. europa.eu |
Environmental Fate and Transport Investigations of Dimethoate 13c3
Soil Degradation and Mineralization Kinetics of Dimethoate-13C3
Once introduced into the soil environment, this compound is subject to a variety of degradation processes that determine its persistence and potential for leaching into groundwater.
Influence of Soil Type, Moisture Content, and pH on this compound Persistence
The persistence of this compound in soil is highly variable and is significantly influenced by the physical and chemical properties of the soil. apub.krwho.int Key factors affecting its degradation rate include soil type, moisture content, and pH.
Dimethoate (B1670662) is generally considered to have low soil persistence, with reported half-lives in soil ranging from 4 to 16 days. mdpi.comcanada.cawaterquality.gov.au However, this can extend up to 200 days in the absence of biodegradation. apub.kr The compound's high water solubility and low soil sorption capacity contribute to its mobility and potential for leaching. mdpi.comnih.gov
Soil Type: The texture and organic matter content of soil play a crucial role. Persistence is typically greater in heavier soils, such as clay loam, compared to lighter, sandy soils. who.intbioline.org.br This is partly due to the higher potential for adsorption to clay particles and organic matter, although dimethoate generally has a weak affinity for organic matter. mdpi.comresearchgate.net In a study comparing different soil types, the half-life of dimethoate was found to be approximately 4 days in sandy loam soil under drought conditions, and 2.5 days after moderate rainfall. inchem.org
Moisture Content: Soil moisture is a critical factor, as it influences both microbial activity and chemical hydrolysis. who.int Degradation is generally faster in moist soils compared to dry conditions. bioline.org.br Increased moisture facilitates the movement of the compound within the soil matrix, making it more accessible to microorganisms and promoting hydrolytic degradation.
pH: The pH of the soil has a profound effect on the stability of this compound. It is relatively stable in acidic to neutral soils (pH 2-7). mdpi.comcanada.ca However, under alkaline conditions, its degradation is significantly accelerated through hydrolysis. who.intmdpi.com For instance, at a pH of 11, dimethoate can degrade within 20 hours, whereas at a pH of 4.2, it can remain stable for nearly 19 days. who.intinchem.org
Table 1: Influence of Environmental Factors on Dimethoate Persistence
| Factor | Condition | Effect on Persistence | Half-Life (t½) | Reference(s) |
|---|---|---|---|---|
| Soil Type | Sandy Loam | Lower Persistence | ~4 days (drought), 2.5 days (moist) | inchem.org |
| Clay Loam | Higher Persistence | 10 days (10°C), 5 days (20°C) | omicsonline.org | |
| Soil pH | Acidic (pH 4.2) | High Persistence | ~19 days | who.intinchem.org |
| Neutral (pH 7) | Moderate Persistence | 68-118 days (in water) | epa.govmarinebiodiversity.org | |
| Alkaline (pH 9) | Low Persistence | 3.7-12 days (in water) | mdpi.comwaterquality.gov.aunih.gov | |
| Alkaline (pH 11) | Very Low Persistence | <20 hours | who.intinchem.org | |
| Temperature | 10°C (in clay loam) | Higher Persistence | 10 days | omicsonline.org |
| 20°C (in clay loam) | Lower Persistence | 5 days | omicsonline.org |
Role of Microbial Communities in this compound Biodegradation and Mineralization
Biodegradation is a primary route for the dissipation of this compound in soil. nih.gov A diverse range of soil microorganisms, including bacteria and fungi, have been identified as capable of degrading dimethoate, often utilizing it as a source of carbon and phosphorus. apub.krnih.govomicsonline.org
Studies have demonstrated that microbial degradation is significantly more effective than abiotic processes in sterile soil. In one experiment, 77% of dimethoate degraded in natural clay loam soil within two weeks, compared to only 18-20% in autoclaved or irradiated soil. nih.gov This highlights the crucial role of microbial communities.
Several bacterial genera have been shown to be effective in dimethoate degradation, including Pseudomonas, Bacillus, Kocuria, Lysinibacillus, and Brucella. apub.krglobaljournals.orgresearchgate.netnih.gov For example, Pseudomonas putida and Bacillus pumilus isolated from cotton soils were capable of degrading 88% and 92% of dimethoate, respectively. globaljournals.org Fungi such as Aspergillus niger and Trichoderma koningii also contribute to its breakdown. apub.kr The degradation process is often growth-linked, with microbial populations increasing as they metabolize the compound. researchgate.net The primary degradation product resulting from microbial action is often omethoate (B27486). nih.govresearchgate.net
Identification of Soil-Bound Residues Derived from this compound
While this compound is relatively mobile in soil, a fraction of it and its degradation products can become bound to soil particles, forming what are known as bound residues. These residues are not easily extractable by conventional methods and can persist in the soil for extended periods. The use of isotopically labeled this compound is essential for accurately quantifying these bound residues and understanding their long-term fate. The major degradation product, omethoate, can also become bound to soil components. nih.govepa.gov The formation of bound residues is influenced by soil properties such as organic matter and clay content, with higher amounts of these components generally leading to increased binding. mdpi.com
Aquatic Environment Transformation and Photodegradation of this compound
When this compound enters aquatic systems through runoff or leaching, it undergoes further transformation and degradation processes. mdpi.com
Hydrolysis Pathways and Rate Constants in Aqueous Systems
Hydrolysis is a major pathway for the degradation of this compound in water. who.intnih.gov The rate of hydrolysis is highly dependent on the pH of the water. mdpi.com The compound is fairly stable in acidic and neutral aqueous solutions but hydrolyzes rapidly under alkaline conditions. who.intresearchgate.netwho.int
The half-life of dimethoate in water can range from 18 hours to 8 weeks. canada.cacanada.ca At pH 5 and 7, the hydrolysis half-lives are reported to be long, around 156 and 68 days, respectively. epa.gov In contrast, at a pH of 9, the half-life decreases dramatically to between 3.7 and 12 days. mdpi.comwaterquality.gov.aunih.gov The primary degradation products of hydrolysis include desmethyl dimethoate and dimethylthiophosphoric acid. inchem.orgepa.gov Heavy metal ions can also catalyze the hydrolysis process. marinebiodiversity.org
Table 2: Hydrolysis Rate Constants and Half-Lives of Dimethoate in Aqueous Systems at 25°C
| pH | Rate Constant (k) (days⁻¹) | Half-Life (t½) (days) | Reference(s) |
|---|---|---|---|
| 3 | ~0.0056 | ~124 | researchgate.netmod.gov.rs |
| 5 | ~0.0044 | ~156 | epa.gov |
| 6.5 (Tap Water) | ~0.027 | ~26 | researchgate.net |
| 7 | ~0.0102 | ~68 | epa.gov |
| 9 | ~0.187 | ~3.7 - 5.7 | nih.govresearchgate.netmod.gov.rs |
Photolytic Degradation Mechanisms of this compound under Various Light Conditions
Direct photolysis, or degradation by sunlight, is generally considered a minor dissipation pathway for this compound in water and on soil surfaces. nih.govcanada.caepa.govherts.ac.uk Studies have shown that in the absence of photosensitizers, the rate of photolytic degradation is slow, with a reported aqueous photolysis half-life of 175 days at pH 7. herts.ac.uk
However, the presence of certain substances can accelerate photodegradation through indirect photolysis. For example, in moist air, dimethoate is degraded photochemically to hydrolytic and oxidation products. who.intinchem.org Furthermore, photocatalytic degradation using catalysts like titanium dioxide (TiO₂) has been shown to significantly increase the rate of breakdown. apub.krresearchgate.net Under such conditions, both the disappearance of the parent compound and its mineralization (complete breakdown to inorganic substances) can be achieved. researchgate.net
Plant Uptake, Translocation, and Residue Dynamics of this compound
The systemic nature of dimethoate means it is absorbed and transported throughout the plant, making it effective against a variety of pests. beyondpesticides.orgherts.ac.uk Understanding its behavior within the plant is crucial for assessing its efficacy and the potential for residue accumulation.
Dimethoate is readily absorbed by plants through their roots and leaves and is subsequently translocated via the vascular system, primarily the xylem. csic.estottori-u.ac.jp This systemic movement allows the compound to reach various parts of the plant, including fruits and nectar. beyondpesticides.org
Studies have demonstrated this distribution in several crops:
Bean Plants: Early research showed that application to roots, stems, or leaves resulted in translocation to other plant parts. inchem.org
Coconut Trees: Modeling studies have identified dimethoate as having a high potential for translocation within the sap of the coconut tree stem. csic.es
Alfalfa: Residues have been detected in the pollen and nectar following application, indicating systemic movement to floral tissues. beyondpesticides.org
Wheat: In hydroponic studies, dimethoate was observed to be taken up by the roots and reached a stable concentration within 96 hours. whiterose.ac.uk
The efficiency of translocation is influenced by the physicochemical properties of the pesticide, such as its high water solubility (25 g/L at 21°C) and low octanol-water partition coefficient (log Kow), which facilitate movement within the plant's water-conducting tissues. beyondpesticides.orgtottori-u.ac.jpnih.gov
The uptake of dimethoate is a dynamic process influenced by the plant species, soil or surface characteristics, and environmental conditions like temperature and moisture. iupac.orgamazonaws.com
Root Uptake: Dimethoate in the soil is readily available for root uptake due to its high water solubility and very high mobility in soil. nih.gov Once absorbed by the roots, it enters the transpiration stream and is transported acropetally (upwards) to the shoots and leaves. csic.estottori-u.ac.jp Kinetic studies in wheat have shown that the process can be described with first-order kinetic models, with uptake rates varying based on the compound's properties. whiterose.ac.uk
Foliar Uptake: When applied to leaves, dimethoate penetrates the cuticle and can be transported to other parts of the plant. tottori-u.ac.jpiupac.org The rate of uptake is often enhanced by moist conditions on the leaf surface. iupac.org
The bioavailability of dimethoate from soil is generally high due to its weak adsorption to soil particles. researchgate.net However, factors like soil organic matter content can influence its retention and subsequent availability for plant uptake. researchgate.net The half-life of dimethoate in plants is relatively short, estimated to be between 2 and 5 days, as it is actively metabolized. mdpi.comwho.int
Table 1: Physicochemical Properties Influencing Dimethoate Bioavailability
| Property | Value | Implication for Plant Uptake |
|---|---|---|
| Water Solubility | 25,000 mg/L (21°C) core.ac.uk | High solubility facilitates absorption and transport in xylem. beyondpesticides.org |
| Log K_ow_ | 0.8 nih.gov | Low lipophilicity favors mobility within plant vascular tissues. beyondpesticides.org |
| Soil Sorption (K_oc_) | 5.2 - 50 nih.gov | Weak sorption leads to high mobility and availability in soil. nih.gov |
| Plant Half-life | 2 - 5 days mdpi.com | Indicates active metabolic degradation within plant tissues. |
This interactive table summarizes key properties of dimethoate that govern its uptake and movement in plants.
Once inside the plant, dimethoate is metabolized into several other compounds. The most significant metabolite is its oxygen analog, omethoate, which is formed through oxidative desulfuration. researchgate.netfao.orgplos.org Omethoate is also a systemic insecticide and is often more persistent than the parent dimethoate. inchem.orgcnagrochem.com
Residue analysis in various crops reveals a complex profile of metabolites:
Major Metabolites: The primary residue component besides the parent compound is omethoate. The proportion of omethoate to dimethoate often increases over time as the parent compound is metabolized. inchem.orginchem.org In some cases, omethoate residues can constitute less than 10% of the total residue, while in others, its concentration can approach that of dimethoate. fao.orginchem.org
Other Metabolites: Further degradation in plants can lead to the formation of various phosphoric and thiophosphoric acids, as well as de-O-methyl-dimethoate. inchem.orgfao.org Studies on bean plants identified several neutral metabolites, though in smaller quantities compared to omethoate. inchem.org
The accurate quantification of these internal residues is critical and relies on advanced analytical techniques. The use of isotopically labeled internal standards, such as this compound, in methods like UPLC-MS/MS is essential to correct for matrix effects and ensure the reliability of residue data. csic.es
Volatilization and Atmospheric Transport Potential of this compound
Dimethoate is characterized by a low vapor pressure and a low Henry's Law constant, indicating that volatilization is not a significant dissipation pathway from soil or water surfaces. nih.govresearchgate.net
Vapor Pressure: 1.87 x 10⁻⁵ mm Hg at 25°C. nih.gov
Henry's Law Constant: 2.4 x 10⁻¹⁰ atm-m³/mol. nih.gov
A laboratory study measuring the volatility of dimethoate from a soil surface found that only 2.7% of the applied amount had volatilized after 30 days. epa.gov This confirms that the compound has a low tendency to enter the atmosphere from treated fields. researchgate.net
Should dimethoate enter the atmosphere in the vapor phase, it is expected to degrade relatively quickly. The primary degradation mechanism is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov
Atmospheric Half-life: The estimated half-life for this reaction is approximately 5 hours. nih.gov
Degradation in the atmosphere, similar to processes in other environmental compartments, can involve oxidation of the P=S bond to form omethoate and cleavage of the P-S and S-C bonds. plos.org Direct photolysis by sunlight is not considered a major degradation route, as dimethoate does not significantly absorb light at wavelengths above 290 nm. nih.govmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | Role/Type |
|---|---|---|
| This compound | C₂¹³C₃H₁₂NO₃PS₂ | Labeled Internal Standard |
| Dimethoate | C₅H₁₂NO₃PS₂ | Organophosphate Insecticide |
| Omethoate | C₅H₁₂NO₄PS | Metabolite/Insecticide |
| de-O-methyl-dimethoate | C₄H₁₀NO₃PS₂ | Metabolite |
| Dimethyl Phosphate | C₂H₇O₄P | Metabolite |
| O,O-dimethyl phosphorothioic acid | C₂H₇O₃PS | Metabolite |
This interactive table lists the chemical compounds discussed in the article.
Biotransformation and Metabolic Pathways of Dimethoate 13c3 in Non Human Systems
In Vitro Metabolic Studies of Dimethoate-13C3 in Non-Human Biological Systems
In vitro studies are fundamental for isolating and characterizing the specific metabolic reactions that xenobiotics like this compound undergo. By using controlled laboratory environments with isolated enzymes, cell cultures, or tissue preparations, researchers can gain a detailed understanding of the biotransformation processes without the complexities of a whole organism.
Microorganisms play a pivotal role in the environmental degradation of pesticides. Various bacterial and fungal species have demonstrated the ability to utilize dimethoate (B1670662) as a source of carbon, nitrogen, and phosphorus, breaking it down into less complex molecules.
One notable bacterial strain, Pseudomonas kilonensis MB490, has shown significant potential in degrading dimethoate. inchem.org In laboratory settings, this strain was capable of degrading 90% of the compound in M-9 broth and 90.6% in a soil slurry within nine days. inchem.org Gas chromatography-mass spectrometry (GC-MS) analysis revealed the transformation of dimethoate into several metabolic products, including omethoate (B27486), O,O,O-Trimethyl thiophosphate, Phosphonothioic acid propyl-O,S-dimethyl ester, Methyl diethanol amine, and Aspartylglycine ethyl ester. inchem.org The half-life of dimethoate was dramatically reduced in the presence of P. kilonensis MB490, from 30-64.3 days in control media to as low as 1.95 days. inchem.org
Other microbial isolates, such as Xanthomonas campestris pv. Translucens and the fungus Aspergillus fumigatus, have also been identified as effective degraders of dimethoate. researchgate.net Studies have shown that these microbes can achieve degradation rates of 97.8% and 91.2%, respectively, over a 32-day incubation period. researchgate.net The ability of these microorganisms to thrive in dimethoate-supplemented media suggests they possess the enzymatic machinery necessary for its biotransformation. researchgate.net Fungi, in particular, produce a wide array of degradative enzymes that are important for breaking down organic matter. researchgate.net For instance, an enzyme from Aspergillus niger ZHY256 has been purified and characterized, showing optimal activity for dimethoate degradation at 50°C and a pH of 7.0. nih.gov
Table 1: Microbial Biotransformation of Dimethoate
| Microbial Isolate | Identified Metabolites | Degradation Efficiency | Reference |
|---|---|---|---|
| Pseudomonas kilonensis MB490 | Omethoate, O,O,O-Trimethyl thiophosphate, Phosphonothioic acid propyl-O,S-dimethyl ester, Methyl diethanol amine, Aspartylglycine ethyl ester | 90.6% in soil slurry within 9 days | inchem.org |
| Xanthomonas campestris pv. Translucens | Not specified | 97.8% within 32 days | researchgate.net |
| Aspergillus fumigatus | Not specified | 91.2% within 32 days | researchgate.net |
| Aspergillus niger ZHY256 | Not specified (enzyme characterized) | Enzyme specific activity of 227.6 U/mg | nih.gov |
| Bacillus licheniformis | Four unidentified metabolites detected | Complete degradation within 3 days | researchgate.net |
The liver is the primary site of xenobiotic metabolism in mammals. In vitro studies using hepatic microsomes from laboratory animals, such as rats, provide critical insights into the metabolic pathways relevant to mammals. These microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are central to the oxidative metabolism of many foreign compounds.
Research has shown that rat and rabbit liver microsomes convert dimethoate into its oxygen analog, omethoate, through oxidative desulfuration. apub.kr This conversion is a key activation step, as omethoate is a more potent cholinesterase inhibitor than dimethoate itself. eurl-pesticides.euwikipedia.org In addition to oxidation, the microsomes also facilitate N-demethylation, leading to the formation of des-N-methyl derivatives. apub.kr The primary metabolic pathways in the liver involve both hydrolysis and oxidation. inchem.org In rats, acute exposure to dimethoate has been shown to increase hepatic cytochrome P450 levels, indicating an induction of the metabolic machinery. researchgate.net While oxidative metabolism is significant, studies comparing whole-rat and cell culture systems suggest that in the whole animal, hydrolytic pathways may predominate over oxidative ones. inchem.org
Table 2: Major Metabolic Reactions of Dimethoate in Rodent Hepatic Microsomes
| Metabolic Pathway | Key Enzyme System | Primary Metabolite(s) | Reference |
|---|---|---|---|
| Oxidative Desulfuration | Cytochrome P450 | Omethoate (Oxygen Analog) | apub.kr |
| N-demethylation | Cytochrome P450 | Des-N-methyl derivatives | apub.kr |
| Hydrolysis | Esterases | Dimethoate carboxylic acid, Des-O-methyl dimethoate | inchem.orgapub.kr |
Dimethoate is a systemic insecticide, meaning it is absorbed and translocated throughout the plant. Therefore, understanding its metabolism within plant tissues is essential. Studies using bean plants have demonstrated that, similar to mammalian systems, a rapid oxidative desulfuration occurs, forming the oxygen analog, omethoate. apub.kr
In addition to oxidation, plants employ several deactivation pathways. These include N-demethylation, which can be coupled with the formation of N-hydroxymethyl intermediates. apub.kr Plants also deactivate dimethoate through enzymatic reactions at other sites on the molecule, leading to metabolites such as Des-O-methyl dimethoate and dimethoate carboxylic acid. apub.kr The use of plant cell cultures allows for the study of these metabolic pathways in a controlled setting, helping to elucidate the specific enzymes and reaction sequences involved in the detoxification of this compound within plant systems. nih.gov
In Vivo Metabolic Profiling of this compound in Model Organisms
In vivo studies involve the administration of a compound to a whole living organism, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding the complete metabolic fate of this compound in a complex biological system.
In insects, the metabolism of dimethoate is a critical factor determining its toxicity and the potential for resistance development. The primary metabolic pathway in insects is the oxidative conversion of dimethoate to its oxygen analog, omethoate. inchem.org This bioactivation step is significant because omethoate is a much more potent inhibitor of acetylcholinesterase, the target enzyme for organophosphate insecticides. eurl-pesticides.eunih.gov
Studies have shown that the production of omethoate occurs in larger quantities in insects compared to mammals. inchem.org This difference in metabolic processing contributes to the selective toxicity of dimethoate. Furthermore, the hydrolytic enzymes that break the carboxyamide bond in dimethoate are less effective in insects than in mammals, leading to a greater accumulation of the toxic oxon metabolite. inchem.org In houseflies, for example, while omethoate is more toxic than the parent compound, further metabolism to compounds like des-N-methyl oxygen analog can result in even greater toxicity. apub.kr The gut microbiota of insects may also play a role in the degradation of ingested pesticides. scienceopen.com
The fate of this compound in the environment is heavily influenced by microbial activity in the soil. In vivo studies using soil microcosms confirm the findings of in vitro experiments, demonstrating that soil microorganisms are highly effective at degrading this pesticide.
The bacterial strain Pseudomonas kilonensis MB490, when studied in a soil microcosm, was able to degrade 81.5% of the applied dimethoate within nine days. inchem.org The half-life of dimethoate in soil can be as long as 200 days depending on environmental conditions, but the presence of degrading microbes can shorten it to just a few days. apub.krwikipedia.org The degradation process involves the transformation of dimethoate into various metabolites which are then further mineralized, providing a source of energy and nutrients for the microorganisms. inchem.org Fungi such as Aspergillus, Trichoderma, and Penicillium are also known to degrade dimethoate in the soil. apub.kr This microbial degradation is a crucial process for the natural attenuation of dimethoate contamination in agricultural environments. researchgate.netnih.gov
Tracing Carbon Flow and Metabolite Formation in Plants
In plant systems, this compound undergoes a series of metabolic transformations primarily aimed at detoxification and increased water solubility, facilitating storage or excretion. The use of the ¹³C label allows researchers to follow the distribution of the carbon backbone of the molecule into various metabolites. The primary metabolic events are oxidation and hydrolysis.
Upon absorption, this compound is metabolized through several key pathways. One major route is the oxidation of the P=S group to a P=O group, forming the more potent cholinesterase inhibitor, omethoate. nih.govapvma.gov.au Another significant pathway involves the hydrolytic cleavage of the molecule at its ester and amide linkages. researchgate.net
Hydrolysis of the P-S-C linkage results in the formation of O,O-dimethyl phosphorothioic acid and the corresponding side chain. Cleavage of the S-C bond by carboxylesterases yields dimethoate carboxylic acid. researchgate.net Furthermore, hydrolysis of the C-N amide bond leads to the formation of O,O-dimethyl phosphorodithioate (B1214789) and N-methylacetamide fragments. Subsequent degradation can lead to simpler phosphoric acids like dimethyl phosphoric acid and dimethyl dithiophosphoric acid. researchgate.net The ¹³C labels from the original this compound molecule would be distributed among these metabolites, confirming the specific bond cleavages and metabolic routes.
Table 1: Major Plant Metabolites from this compound Biotransformation
| Metabolite | Metabolic Process |
| Omethoate | Oxidative Desulfuration |
| Dimethoate Carboxylic Acid | Hydrolysis (Ester Cleavage) |
| O-desmethyl dimethoate | Oxidative Demethylation |
| O,O-dimethyl phosphorothioic acid | Hydrolysis (Ester Cleavage) |
| O,O-dimethyl phosphorodithioic acid | Hydrolysis (Amide Cleavage) |
Elucidation of Specific Enzymatic Pathways and Enzymes Involved in this compound Transformation
The biotransformation of this compound in non-human systems is mediated by several superfamilies of enzymes. These enzymes catalyze reactions that either detoxify the compound by making it more water-soluble and easier to excrete, or in some cases, bioactivate it into a more toxic form. The principal enzyme families involved are hydrolases (specifically esterases and amidases) and oxidoreductases (notably the Cytochrome P450 monooxygenases).
Hydrolysis is a critical detoxification pathway for this compound, and it is primarily carried out by esterase and amidase enzymes. researchgate.net These hydrolases cleave the ester and amide bonds within the molecule's structure.
Esterases : Carboxylesterases, a type of esterase, are responsible for the hydrolytic cleavage of the thioester bond (S-CH₂) in the this compound side chain. This reaction breaks the link between the sulfur atom and the carbamoylmethyl group, leading to the formation of dimethoate carboxylic acid and O,O-dimethyl phosphorodithioate. This is a significant detoxification step, as the resulting carboxylic acid metabolite has significantly lower toxicity compared to the parent compound.
Amidases : The terminal amide bond (CO-NH) in the this compound molecule is susceptible to cleavage by amidase enzymes. researchgate.net This hydrolytic reaction results in the formation of dimethoate carboxylic acid and methylamine. The breakdown of this amide linkage is another key route for detoxification in various organisms.
Oxidative metabolism, largely mediated by the Cytochrome P450 (CYP) enzyme superfamily, plays a dual role in the biotransformation of this compound. nih.gov These enzymes are involved in both bioactivation and detoxification reactions.
Oxidative Desulfuration : The most prominent CYP-catalyzed reaction is the oxidative desulfuration of this compound. nih.gov In this process, the thiono (P=S) group is converted to the more electronegative oxon (P=O) group. This transformation results in the formation of omethoate, the oxygen analog of dimethoate. nih.govapvma.gov.au This is a bioactivation pathway, as omethoate is a much more potent inhibitor of acetylcholinesterase, the primary target of this class of insecticides. nih.govresearchgate.net
Oxidative Demethylation : Cytochrome P450 enzymes also catalyze the O-demethylation of the methoxy (B1213986) groups attached to the phosphorus atom. This reaction involves the removal of a methyl group, leading to the formation of O-desmethyl dimethoate. This process is considered a detoxification step, as it reduces the compound's ability to inhibit acetylcholinesterase.
Table 2: Key Enzymes in this compound Transformation
| Enzyme Family | Specific Enzyme Type | Reaction Catalyzed | Resulting Product(s) |
| Hydrolases | Carboxylesterase | Hydrolytic cleavage of thioester bond | Dimethoate Carboxylic Acid |
| Hydrolases | Amidase | Hydrolytic cleavage of amide bond | Dimethoate Carboxylic Acid |
| Oxidoreductases | Cytochrome P450 | Oxidative Desulfuration (P=S to P=O) | Omethoate |
| Oxidoreductases | Cytochrome P450 | Oxidative O-Demethylation | O-desmethyl dimethoate |
Mechanistic Investigations Utilizing Dimethoate 13c3 As a Tracing Tool
Elucidation of Degradation Intermediates and Product Formation Pathways
Utilizing Dimethoate-13C3 is crucial for accurately mapping the degradation of the parent compound. As dimethoate (B1670662) breaks down, the 13C label acts as a signature, allowing for the unequivocal identification of metabolites derived from the original molecule amidst a complex matrix of other organic compounds.
The strategic placement of 13C atoms in the this compound molecule enables scientists to follow the fate of these specific carbon atoms during transformation processes. When this compound undergoes biotic or abiotic degradation, the resulting products will contain the 13C label if they are formed from the labeled portion of the parent molecule. This is a definitive method for confirming metabolic pathways.
For example, a primary degradation pathway for dimethoate involves oxidation to its more toxic metabolite, omethoate (B27486), and hydrolysis to dimethoate carboxylic acid. By using this compound labeled in the N-methylcarbamoylmethyl moiety, researchers can use techniques like mass spectrometry to confirm that the carbon skeleton of this moiety is retained in these major metabolites. The mass shift corresponding to the number of 13C atoms provides a clear and unambiguous signal for tracing these carbon redistributions. This approach is instrumental in distinguishing between competing degradation pathways and understanding the flow of carbon from the pesticide into various environmental sinks.
One of the significant advantages of using stable isotope labeling is the ability to identify previously unknown or short-lived (transient) transformation products. In complex environmental samples, metabolites present at very low concentrations can be difficult to detect against background noise. However, the unique isotopic signature of metabolites derived from this compound makes them stand out.
Analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be programmed to specifically search for pairs of peaks: one corresponding to the metabolite formed from natural abundance (12C) dimethoate and another, at a slightly higher mass, corresponding to the metabolite from this compound. This "peak pair" detection strategy is highly effective for discovering novel conjugates and transient intermediates that might otherwise be missed. Research on dimethoate degradation has identified several metabolites, and the use of 13C labeling is a key strategy for discovering further biotransformation products, such as conjugates with glutathione (B108866) or other biomolecules, which represent detoxification pathways in organisms.
Table 1: Known Degradation Products of Dimethoate This table is interactive. You can sort the data by clicking on the column headers.
Bioavailability and Sequestration Studies of this compound in Environmental Compartments
Understanding how much of a pesticide is available to interact with organisms (bioavailability) and how much becomes locked away in environmental matrices (sequestration) is critical for risk assessment. This compound provides a precise tool to quantify these processes. The isotopic label allows for the differentiation of the applied pesticide from any pre-existing, native compounds, enabling accurate mass balance assessments.
The movement and availability of dimethoate in the environment are heavily influenced by its interaction with soil particles. Sorption-desorption studies determine the rate and extent to which the pesticide binds to and is released from soil. Using this compound allows for the precise measurement of its concentration in both the soil and water phases over time, without interference from other substances.
Research on dimethoate sorption in various soil types has shown that the process can be described by kinetic models such as the pseudo-second-order model. nih.gov This model suggests that the sorption rate is dependent on the availability of sorption sites on the soil particles. The Freundlich model is often used to describe the sorption equilibrium, indicating a multi-layered sorption process on heterogeneous surfaces. nih.gov Key parameters from these studies, such as the Freundlich constant (KF) and the organic carbon-water (B12546825) partition coefficient (KOC), indicate that dimethoate generally has a low to moderate affinity for soil, making it relatively mobile and prone to leaching. acs.org
Table 2: Representative Sorption-Desorption Parameters for Dimethoate in Soil This table is interactive. You can filter the data by typing in the header boxes.
Over time, pesticide residues can become tightly associated with soil organic matter and mineral fractions, forming non-extractable or "bound" residues (NER). These residues are not detected by conventional analytical methods and their environmental significance is a subject of ongoing research. This compound is an essential tool for studying NER because the 13C label can be detected even after the compound is no longer extractable.
By analyzing the total 13C content of soil after exhaustive extraction, researchers can quantify the amount of this compound that has been sequestered as bound residues. Studies with 14C-labeled dimethoate have shown that the formation of unextractable residues can be significant, accounting for over 40% of the applied radioactivity after several months. nih.gov Furthermore, by incubating the soil containing these 13C-labeled bound residues over long periods, it is possible to measure the slow release of these sequestered compounds or their mineralization to 13CO2, providing crucial data on their long-term stability and potential for future bioavailability.
Isotopic Fractionation Studies During Environmental and Biological Transformation
During chemical and biological reactions, molecules containing heavier isotopes (like 13C) tend to react slightly slower than those with lighter isotopes (12C). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining reactant pool, a process called isotopic fractionation. Compound-specific isotope analysis (CSIA) measures this fractionation to provide insights into the degradation mechanisms and the extent of transformation of a contaminant in the environment.
A study investigating the carbon isotope fractionation of dimethoate during degradation processes revealed distinct enrichment factors (ε), which quantify the magnitude of the isotopic change. nih.gov During hydrolysis, a relatively small enrichment factor was observed, whereas photolysis (degradation by light) resulted in a much more significant fractionation effect. nih.gov This difference indicates that the reaction mechanisms and the specific bonds broken during these two transformation processes are different. By measuring the carbon isotope ratio of dimethoate in a contaminated field sample and comparing it to the known enrichment factors for different degradation pathways, scientists can determine which processes (e.g., hydrolysis, photolysis, or biodegradation) are responsible for its attenuation. This provides a powerful method for assessing in-situ degradation pathways and the effectiveness of natural attenuation. nih.govnih.gov
Table 3: Carbon Isotope Enrichment Factors (ε) for Dimethoate Degradation This table is interactive. You can sort the data by clicking on the column headers.
Advanced Research Perspectives and Future Directions for Dimethoate 13c3 Studies
Integration of High-Throughput Omics Technologies with Isotopic Tracing for Holistic Pathway Elucidation
Isotopic tracing with compounds like Dimethoate-13C3 provides a direct means to follow the transformation of a molecule within a biological system. kuleuven.be When combined with high-throughput omics technologies, which offer a comprehensive snapshot of molecular changes, researchers can achieve a detailed elucidation of metabolic and degradation pathways. nih.gov
Metabolomics, the large-scale study of small molecules or metabolites, can reveal the downstream effects of exposure to a xenobiotic. semanticscholar.orgnih.gov By exposing an organism to this compound and analyzing the resulting metabolome, scientists can identify not only the direct metabolites of dimethoate (B1670662), distinguished by their 13C label, but also the broader metabolic perturbations caused by the pesticide. semanticscholar.org This untargeted approach can uncover previously unknown biotransformation products and affected endogenous pathways. semanticscholar.org
Proteomics, the study of the entire set of proteins, complements metabolomics by identifying the specific enzymes and proteins involved in these transformations. Changes in the expression or activity of proteins, such as cytochrome P450s or esterases, following exposure to this compound can pinpoint the key enzymatic players in its metabolism. Integrating these omics datasets provides a powerful, systems-level view of how organisms process and respond to dimethoate exposure.
Table 1: Potential Applications of Omics in this compound Research
| Omics Technology | Application with this compound | Potential Insights |
| Metabolomics | Tracing the incorporation of 13C into metabolites in exposed organisms (e.g., plants, insects, soil microbes). | Identification of novel and unexpected biotransformation products of dimethoate; Understanding of broader metabolic disruptions. semanticscholar.orgnih.gov |
| Proteomics | Quantifying changes in protein expression in response to this compound exposure. | Identification of specific enzymes (e.g., oxidases, hydrolases) responsible for dimethoate metabolism and detoxification. |
| Transcriptomics | Measuring changes in gene expression (mRNA levels) in organisms exposed to this compound. | Revealing the genetic regulatory networks that are activated or suppressed in response to dimethoate stress. rsc.org |
| Metagenomics | Analyzing the genetic material from microbial communities in soil or water treated with this compound. | Identification of microbial species and specific genes/enzymes responsible for the environmental degradation of dimethoate. nih.gov |
In the environment, the breakdown of pesticides is largely driven by microbial activity. apub.krfrontiersin.org Identifying the microorganisms and the specific enzymatic pathways involved in dimethoate degradation is crucial for understanding its environmental persistence and for developing bioremediation strategies. apub.kr
Metagenomics allows for the study of the collective genetic material from a community of microorganisms. nih.gov By applying this compound to a soil or water sample, researchers can use techniques like DNA Stable Isotope Probing (SIP) to identify which microbes are actively consuming the compound. The 13C label is incorporated into the DNA of these active degraders, allowing for their separation and subsequent genomic analysis. This can lead to the discovery of novel dimethoate-degrading bacteria and fungi. apub.kr
Transcriptomics, the study of the complete set of RNA transcripts, can then be used to investigate which genes are being expressed by these microorganisms during dimethoate degradation. rsc.org This provides direct evidence of the active metabolic pathways and enzymes, offering a more complete picture of the biodegradation process in complex environmental matrices. nih.gov
Development of Predictive Models for this compound Environmental Behavior and Fate
Predictive modeling is an essential tool for assessing the potential risks of pesticides. nih.gov this compound can provide high-quality data needed to develop, calibrate, and validate more accurate and reliable environmental models.
PBPK/PD models are mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism and its subsequent toxic effect. nih.govepa.gov These models are valuable for extrapolating toxicity data between different species and exposure scenarios. epa.gov The development of PBPK models for dimethoate in rats and humans has already been undertaken to better estimate risk. nih.gov
Tracer studies using this compound in non-human organisms (e.g., fish, birds, soil invertebrates) can generate precise data on tissue distribution, metabolic rates, and clearance. This information is critical for parameterizing PBPK models, reducing uncertainty, and improving the accuracy of risk assessments for ecologically relevant species. epa.gov For instance, tracking the 13C label can quantify the rate of conversion of dimethoate to its more toxic metabolite, omethoate (B27486), a key parameter in any toxicodynamic model. nih.gov
Understanding the long-term fate of dimethoate in the environment requires modeling its movement and persistence across different environmental compartments, such as soil, water, and air. pensoft.net Environmental fate models simulate processes like leaching, runoff, volatilization, and degradation to predict environmental concentrations over time. pensoft.netmdpi.com
This compound is an ideal tool for conducting field or laboratory studies to measure the rates of these transfer and degradation processes. mdpi.com By applying the labeled compound, researchers can accurately trace its distribution in soil columns, aquatic mesocosms, or plant uptake experiments, providing robust data for validating and refining multi-compartment environmental models. pensoft.net This leads to more reliable predictions of long-term environmental exposure and potential risks.
Expanding the Utility of this compound in Multi-Residue Analytical Method Development and Validation for Environmental Monitoring
Accurate and sensitive analytical methods are the cornerstone of effective environmental monitoring and food safety programs. europa.eu Isotope-labeled internal standards are considered the gold standard in quantitative analysis, particularly for complex matrices like food and environmental samples. uliege.beresearchgate.net
This compound serves as an ideal internal standard for analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). uliege.be Because it is chemically identical to the non-labeled dimethoate, it behaves in the same way during sample extraction, cleanup, and chromatographic separation. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation or matrix effects during analysis, leading to highly accurate and reliable quantification of dimethoate residues. uliege.be23michael.com
The use of this compound is crucial for the validation of multi-residue methods designed to detect a wide range of pesticides in a single analysis. uliege.beresearchgate.net It helps ensure these methods meet stringent regulatory requirements for accuracy, precision, and sensitivity, ultimately enhancing the reliability of environmental monitoring and food safety surveillance. europa.eu
Table 2: Role of this compound in Analytical Method Validation
| Validation Parameter | Contribution of this compound |
| Accuracy/Trueness | As an internal standard, it corrects for analyte loss during sample processing, ensuring the measured concentration is close to the true value. uliege.be |
| Precision | Minimizes variability introduced during sample preparation, leading to more consistent and reproducible results. |
| Matrix Effects | Compensates for signal suppression or enhancement caused by co-extractives from the sample matrix (e.g., soil, food), improving quantification accuracy. |
| Limit of Quantification (LOQ) | Helps to establish a robust and reliable lowest concentration that can be accurately measured. 23michael.com |
| Recovery | Enables precise calculation of the efficiency of the extraction process. uliege.be |
Future Research on Bioremediation and Phytoremediation Strategies Enhanced by this compound Tracing
The application of isotopically labeled compounds has revolutionized the understanding of the environmental fate and degradation pathways of various contaminants. While compound-specific isotope analysis (CSIA) has been applied to dimethoate to study its abiotic degradation, the specific use of this compound as a tracer in bioremediation and phytoremediation studies represents a significant and promising future research direction. nih.govrsc.org The insights gained from such studies are crucial for developing more efficient and reliable strategies for the removal of this organophosphate pesticide from contaminated environments. nih.gov
Future research leveraging this compound can provide unprecedented detail into the mechanisms of microbial and plant-based remediation. By introducing a known quantity of this compound into a contaminated system, researchers can precisely track the movement and transformation of the dimethoate molecule. This approach allows for the unambiguous identification of degradation products and the elucidation of metabolic pathways, which is often challenging in complex environmental matrices. iaea.orgwayne.edu
Bioremediation:
In the context of bioremediation, this compound can be instrumental in identifying and characterizing novel microorganisms with the ability to degrade dimethoate. By monitoring the incorporation of the 13C label into microbial biomass and metabolic intermediates, researchers can confirm that the microorganisms are using dimethoate as a carbon source. nih.gov This method also facilitates the discovery of novel degradation pathways and the enzymes involved, which could be harnessed for more effective bioremediation applications.
Future studies could focus on:
Pathway Elucidation: Using this compound to trace the metabolic fate of dimethoate in various bacterial and fungal species known for their degradative capabilities. This would help to confirm and expand upon currently understood degradation pathways.
Metabolite Identification: The 13C label serves as a distinct marker for identifying novel and transient metabolites through techniques like high-resolution mass spectrometry. wayne.edu This is critical for a comprehensive assessment of the detoxification process, as some intermediate metabolites can be more toxic than the parent compound.
Quantification of Degradation: Precisely quantifying the extent of dimethoate mineralization to CO2 by measuring the production of 13CO2. This provides a direct measure of the efficiency of the bioremediation process.
Phytoremediation:
For phytoremediation, this compound tracing can illuminate the intricate processes of pesticide uptake, translocation, and metabolism within plants. Understanding these mechanisms is key to selecting and engineering plant species with enhanced remediation capacities. scispace.com
Prospective research areas include:
Uptake and Translocation Dynamics: Tracking the movement of the 13C label from the soil or water into the plant roots and its subsequent distribution to shoots, leaves, and other tissues. This can help identify plant species that are efficient at extracting dimethoate from the environment.
In-planta Metabolism: Identifying the metabolic products of dimethoate within plant tissues. The use of this compound allows for the differentiation between metabolites produced by the plant and those formed by associated microorganisms in the rhizosphere.
Rhizodegradation: Investigating the role of root exudates in stimulating microbial degradation of dimethoate in the soil surrounding the roots (the rhizosphere). The 13C label can help trace the flow of carbon from the pesticide into the microbial community of the rhizosphere.
The following interactive data table outlines potential future research questions that can be addressed using this compound tracing in bioremediation and phytoremediation studies.
| Research Area | Key Research Question | Experimental Approach with this compound | Expected Outcome |
| Bioremediation | What are the primary microbial degradation pathways of dimethoate? | Incubate dimethoate-degrading microbial cultures with this compound and analyze metabolites using LC-MS/MS and NMR. | Elucidation of novel metabolic pathways and identification of key enzymatic steps. |
| To what extent is dimethoate mineralized by specific microbial consortia? | Quantify the evolution of 13CO2 from soil microcosms inoculated with specific bacteria and treated with this compound. | Direct measurement of bioremediation efficiency and the potential for complete detoxification. | |
| Phytoremediation | Which plant species are most effective at taking up and translocating dimethoate? | Grow various plant species in this compound contaminated soil or hydroponic solution and measure 13C distribution in plant tissues. | Identification of hyperaccumulating plant species suitable for phytoremediation. |
| What are the major detoxification metabolites of dimethoate in plants? | Analyze plant tissue extracts from plants exposed to this compound using high-resolution mass spectrometry. | Characterization of the plant's metabolic capacity to detoxify dimethoate. | |
| How does rhizodegradation contribute to the overall removal of dimethoate? | Compare the degradation of this compound in planted versus unplanted soil and analyze the 13C incorporation into microbial biomass in the rhizosphere. | Quantification of the synergistic effect between plants and rhizosphere microorganisms in pesticide degradation. |
The strategic use of this compound in future research holds the key to unlocking a more profound understanding of bioremediation and phytoremediation processes. This knowledge will be vital for the development of sustainable and effective technologies to mitigate the environmental impact of dimethoate contamination.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Dimethoate-13C3 with high isotopic purity, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis of this compound typically involves stable isotope labeling, where carbon-13 is incorporated during the preparation of the thiophosphoryl chloride intermediate. Researchers should follow protocols from peer-reviewed studies using techniques like NMR and mass spectrometry (MS) to confirm isotopic enrichment (>99%) and structural fidelity. For validation, compare spectral data (e.g., NMR chemical shifts) with unlabeled Dimethoate and reference databases. Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility .
Q. Which analytical techniques are most effective for quantifying this compound in environmental samples, and what validation parameters are critical?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity for isotope-labeled compounds. Validate methods by assessing linearity (R > 0.99), limit of detection (LOD < 0.1 µg/L), and recovery rates (70–120%) across matrices (soil, water). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate with gas chromatography (GC-MS) when analyzing volatile derivatives .
Q. How should researchers store this compound to maintain stability, and what analytical methods confirm its integrity over time?
- Methodological Answer : Store this compound in amber vials at −20°C under inert gas (argon) to prevent photodegradation and hydrolysis. Periodically assess stability using accelerated degradation studies (e.g., 40°C/75% humidity for 30 days). Monitor purity via LC-MS/MS for breakdown products like omethoate-13C3. Report storage conditions and degradation kinetics in supplementary materials to aid replication .
Advanced Research Questions
Q. When designing isotope tracer studies with this compound, what controls and experimental parameters are critical to ensure data reliability?
- Methodological Answer : Include negative controls (unlabeled Dimethoate) to distinguish isotopic signals from background noise. Randomize sample processing to minimize batch effects, and use double-blinding during data analysis to reduce bias. Track environmental variables (pH, temperature, microbial activity) in degradation studies, as these influence metabolite formation. Replicate experiments across independent batches and validate findings with kinetic modeling (e.g., first-order decay constants) .
Q. How can researchers resolve discrepancies in reported degradation half-lives of this compound across different environmental matrices?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify variables causing heterogeneity, such as soil organic content or microbial diversity. Perform subgroup analyses to isolate matrix-specific degradation pathways (e.g., hydrolysis vs. microbial metabolism). Use multivariate regression to quantify the impact of covariates (e.g., pH, temperature) on half-life variability. Transparently report confidence intervals and statistical power in findings .
Q. What methodological strategies optimize the extraction efficiency of this compound from complex biological matrices while minimizing matrix interference?
- Methodological Answer : Optimize solid-phase extraction (SPE) protocols by testing sorbents (C18, HLB) and elution solvents (acetonitrile vs. methanol). Perform factorial experiments to evaluate pH adjustment (2–7) and ion-pairing agents. Validate methods using spike-and-recovery tests in representative matrices (e.g., plant tissue, blood). Employ matrix-matched calibration curves and post-column infusion studies to identify ion suppression/enhancement in LC-MS/MS .
Q. How can researchers ensure reproducibility in cross-laboratory studies involving this compound metabolite profiling?
- Methodological Answer : Standardize protocols using interlaboratory comparisons (e.g., ring trials) with shared reference materials. Provide detailed metadata on instrumentation (e.g., column type, MS fragmentation energy) and raw data repositories (e.g., MetaboLights). Use consensus libraries for metabolite identification (e.g., mzCloud) and report confidence scores (Level 1–5) per metabolomics standards initiative (MSI) guidelines .
Data Presentation and Reporting
- Tables : Include validation parameters (LOD, recovery rates) and degradation kinetics (half-life, rate constants) in structured tables. Label columns with units and uncertainties (e.g., ±SD) .
- Figures : Use line graphs for degradation curves (time vs. concentration) and heatmaps for cross-matrix comparisons. Avoid overcrowding; place secondary data (e.g., metabolite structures) in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
